molecular formula C9H12ClNO3 B8182187 (R)-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride

(R)-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride

Cat. No.: B8182187
M. Wt: 217.65 g/mol
InChI Key: XLWQOLCVHZLDPW-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride is a chiral amino acid derivative with a phenolic hydroxyl group. This compound is of interest due to its potential applications in pharmaceuticals and biochemical research. Its structure includes an amino group, a phenolic hydroxyl group, and a carboxylic acid group, making it a versatile molecule for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available ®-2-amino-3-phenylpropanoic acid.

    Hydroxylation: The phenyl ring is hydroxylated using a suitable hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride.

    Purification: The product is purified through recrystallization or chromatography to obtain the desired ®-2-amino-3-(2-hydroxyphenyl)propanoic acid.

    Hydrochloride Formation: The final step involves converting the free acid to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated purification systems can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can undergo substitution reactions with acylating agents to form amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide derivatives.

Scientific Research Applications

®-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of ®-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites, while the amino and carboxylic acid groups can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

    ®-2-amino-3-phenylpropanoic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    ®-2-amino-3-(4-hydroxyphenyl)propanoic acid: Has the hydroxyl group in a different position, affecting its reactivity and interactions.

    ®-2-amino-3-(3-hydroxyphenyl)propanoic acid: Similar structure but with the hydroxyl group in the meta position, leading to different chemical properties.

Uniqueness: ®-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride is unique due to the ortho position of the hydroxyl group, which allows for specific interactions and reactivity that are not possible with other positional isomers. This makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

(2R)-2-amino-3-(2-hydroxyphenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c10-7(9(12)13)5-6-3-1-2-4-8(6)11;/h1-4,7,11H,5,10H2,(H,12,13);1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWQOLCVHZLDPW-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](C(=O)O)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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